OZAGREL IMPURITY I
Overview
Description
Ozagrel Impurity I is a chemical compound that is often encountered as an impurity in the synthesis of ozagrel, a thromboxane A2 synthase inhibitor. Ozagrel is primarily used in the treatment of thrombotic diseases such as cerebral infarction. The presence of impurities like this compound can affect the efficacy and safety of the pharmaceutical product, making it crucial to understand and control these impurities during the manufacturing process .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of Ozagrel Impurity I involves the reaction of 4-bromomethyl methyl cinnamic acid methyl ester with sodium methoxide in methanol. The reaction mixture is stirred at room temperature for 2-16 hours to ensure complete reaction. The resulting mixture is then concentrated using vacuum rotary evaporation and purified by column chromatography .
Industrial Production Methods
In an industrial setting, the preparation of this compound follows similar steps but on a larger scale. The raw materials are added in precise ratios, and the reaction conditions are carefully controlled to ensure high yield and purity. The use of advanced purification techniques like column chromatography ensures that the impurity is isolated in its pure form .
Chemical Reactions Analysis
Types of Reactions
Ozagrel Impurity I undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogens like chlorine or bromine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols. Substitution reactions can produce a variety of substituted derivatives .
Scientific Research Applications
Ozagrel Impurity I has several scientific research applications, including:
Chemistry: Used as a reference standard in the analysis and quality control of ozagrel bulk drugs and formulations.
Biology: Studied for its potential biological activities and interactions with various biomolecules.
Medicine: Investigated for its role in the pharmacokinetics and pharmacodynamics of ozagrel.
Industry: Used in the development of analytical methods for impurity profiling and quality assurance
Mechanism of Action
The mechanism of action of Ozagrel Impurity I is not well-documented, but it is believed to interact with similar molecular targets as ozagrel. Ozagrel inhibits thromboxane A2 synthase, thereby preventing the formation of thromboxane A2, a potent vasoconstrictor and promoter of platelet aggregation. This action helps in reducing the risk of thrombotic events .
Comparison with Similar Compounds
Similar Compounds
Ozagrel: The parent compound, used as a thromboxane A2 synthase inhibitor.
Paeonol: Often combined with ozagrel in codrugs for enhanced antiplatelet activity.
Thromboxane A2 Inhibitors: A class of compounds that inhibit thromboxane A2 synthase.
Uniqueness
Ozagrel Impurity I is unique in its specific structure and formation during the synthesis of ozagrel. Its presence as an impurity necessitates careful monitoring and control to ensure the safety and efficacy of the final pharmaceutical product .
Properties
IUPAC Name |
ethyl (E)-3-[4-(imidazol-1-ylmethyl)phenyl]prop-2-enoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O2/c1-2-19-15(18)8-7-13-3-5-14(6-4-13)11-17-10-9-16-12-17/h3-10,12H,2,11H2,1H3/b8-7+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FLCNBUMLNQRHPD-BQYQJAHWSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C=CC1=CC=C(C=C1)CN2C=CN=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C=C/C1=CC=C(C=C1)CN2C=CN=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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